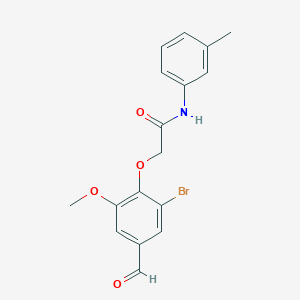

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a brominated acetamide derivative featuring a substituted phenoxy group and a 3-methylphenyl substituent. The compound’s molecular weight is inferred to be ~412.66 g/mol based on its closest analog in .

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFIEPYFYSNPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 346.17 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 524.8 °C |

| Melting Point | Predicted: 194.02 °C |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the phenoxy group : Reaction of 2-bromo-4-formyl-6-methoxyphenol with appropriate acetic acid derivatives.

- Acetamide formation : Coupling with N-(3-methylphenyl)acetamide under controlled conditions to yield the final product.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of acetamides have been tested against various bacterial strains, demonstrating moderate to high inhibitory effects:

| Compound | Activity | Reference |

|---|---|---|

| Acetamide Derivative A | MIC = 32 µg/mL against E. coli | |

| Acetamide Derivative B | MIC = 16 µg/mL against S. aureus |

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest potential efficacy against cancer cell lines. For example, another acetamide derivative was found to induce apoptosis in breast cancer cells through mitochondrial pathways:

- Case Study : A study evaluated the cytotoxic effects of acetamide derivatives on MCF-7 breast cancer cells, revealing IC values ranging from 10 to 30 µM, indicating significant potential for further development .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance:

- Inhibition of Kinases : Many acetamides have been shown to inhibit kinases that play critical roles in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS generation, leading to oxidative stress in target cells, which is a common mechanism for inducing apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituted Phenoxy Acetamides

a. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

- Key Difference : The phenyl substituent is 2-methyl instead of 3-methyl.

- Implications: The positional isomerism (2-methyl vs.

b. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

- Key Difference : A chloro group is added at the 3-position of the phenyl ring.

- Implications : The electron-withdrawing chloro group could enhance electrophilic reactivity or modify solubility compared to the 3-methyl derivative .

c. 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Acetamide Derivatives with Heterocyclic Moieties

a. 2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

- Key Difference: Incorporates a sulfanyl-linked quinazolinone group.

- This structural feature is often associated with kinase inhibition activity .

Physical and Chemical Properties

*Data for the target compound inferred from closest analogs.

Notable Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.